molecular formula C19H23ClN4O B2448359 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034323-67-4

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2448359
CAS No.: 2034323-67-4
M. Wt: 358.87
InChI Key: JQZJGLZZQBWPDU-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound that features a urea linkage connecting a 4-chlorobenzyl group and a pyridin-4-yl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an isocyanate derivative to form a urea intermediate.

    Coupling Reaction: The intermediate is then coupled with 1-(pyridin-4-yl)piperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(pyridin-4-yl)urea: Lacks the piperidine moiety.

    1-(4-Chlorobenzyl)-3-(piperidin-4-yl)urea: Lacks the pyridinyl group.

    1-(4-Chlorobenzyl)-3-(pyridin-4-yl)piperidine: Lacks the urea linkage.

Uniqueness

1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its combination of a 4-chlorobenzyl group, a pyridin-4-yl piperidine moiety, and a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZJGLZZQBWPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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